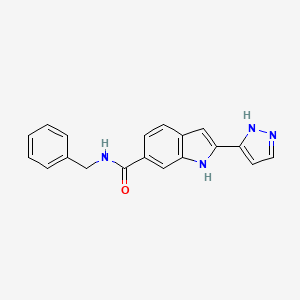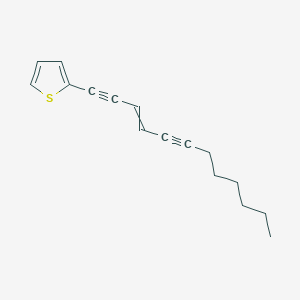
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is a compound that features a thiophene ring substituted with a dodec-3-ene-1,5-diyn-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can be achieved through various methods. One common approach involves the condensation of thiophene with a suitable alkyne precursor under catalytic conditions. For example, the reaction between thiophene and a dodec-3-ene-1,5-diyn-1-yl halide in the presence of a palladium catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the double and triple bonds, converting them into single bonds and potentially forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial for its function in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecene: An alkene with a similar carbon chain length but lacking the thiophene ring and triple bonds.
2-(Dodec-3-en-1,5-diyn-1-yl)pyrazine: A compound with a similar alkyne chain but a different heterocyclic ring (pyrazine instead of thiophene).
Uniqueness
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is unique due to its combination of a thiophene ring with a dodec-3-ene-1,5-diyn-1-yl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
823226-84-2 |
|---|---|
Fórmula molecular |
C16H18S |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-dodec-3-en-1,5-diynylthiophene |
InChI |
InChI=1S/C16H18S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h9-10,12,14-15H,2-6H2,1H3 |
Clave InChI |
JFDJRPLZARFGPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC=CC#CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



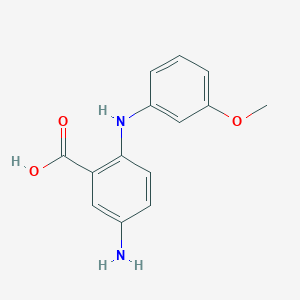
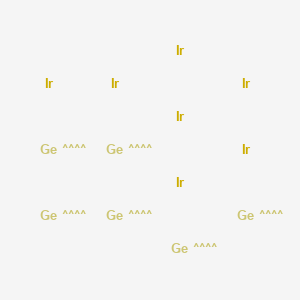
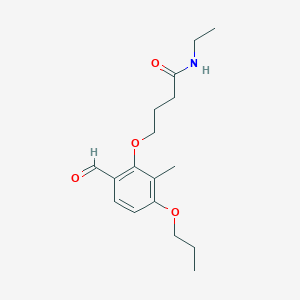

![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
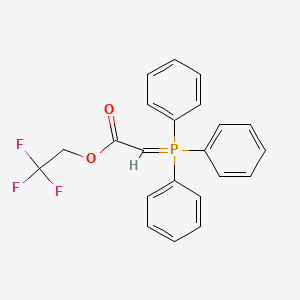
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
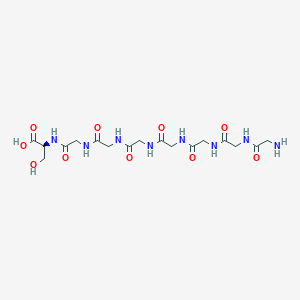
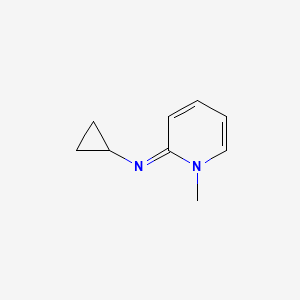

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
